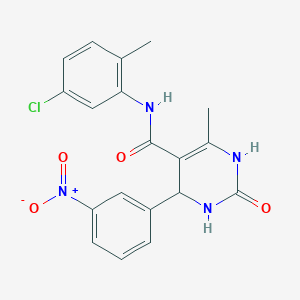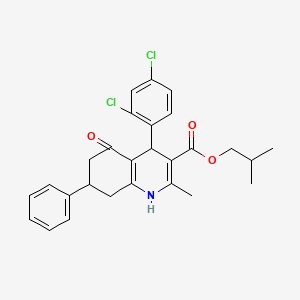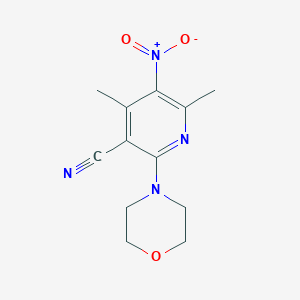
phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate, also known as PAC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. PAC is a carbamate derivative of indole, a heterocyclic organic compound that is widely distributed in nature. PAC has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate is not fully understood. However, studies have shown that this compound inhibits the activity of several enzymes, including cyclooxygenase-2 (COX-2) and protein kinase C (PKC). COX-2 is an enzyme that plays a key role in the production of inflammatory cytokines, while PKC is involved in the regulation of cell growth and differentiation. Inhibition of these enzymes by this compound may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. This compound has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, this compound has been shown to regulate the expression of several genes involved in cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to using this compound in lab experiments. This compound is a relatively new compound and its mechanism of action is not fully understood. In addition, more studies are needed to determine the optimal dosage and treatment duration for this compound.
Orientations Futures
There are several future directions for research on phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate. One area of focus is the development of this compound as a potential chemotherapeutic agent. More studies are needed to determine the efficacy of this compound in treating various types of cancer and to identify the optimal dosage and treatment duration. Another area of focus is the development of this compound as a potential anti-inflammatory agent. Studies are needed to determine the mechanism of action of this compound in inhibiting the production of inflammatory cytokines and to identify the optimal dosage and treatment duration. Finally, more studies are needed to determine the long-term safety and toxicity of this compound in animal and human studies.
Méthodes De Synthèse
Phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate can be synthesized through several methods, including the reaction of indole-5-carboxylic acid with acetic anhydride and phenyl isocyanate. Another method involves the reaction of indole-5-carboxylic acid with phenyl isocyanate in the presence of triethylamine. The resulting product is purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
Phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has been extensively studied for its potential therapeutic properties. Several studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo and has been proposed as a potential chemotherapeutic agent. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
phenyl N-(1-acetyl-2,3-dihydroindol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(20)19-10-9-13-11-14(7-8-16(13)19)18-17(21)22-15-5-3-2-4-6-15/h2-8,11H,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYBRUVHMWKWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dichloro-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B4987146.png)
![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987151.png)
![6-(4-ethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4987162.png)
![5-{[benzyl(methyl)amino]methyl}-N-(3-isoxazolylmethyl)-3-isoxazolecarboxamide](/img/structure/B4987165.png)
![1,1'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldicarbonyl)dipyrrolidine](/img/structure/B4987172.png)
![2-methoxy-5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4987178.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B4987183.png)


![(16,18-dioxo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1,8-diyl)bis(methylene) diacetate](/img/structure/B4987210.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987217.png)

![N,N-diethyl-2-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}ethanamine](/img/structure/B4987222.png)